2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
CAS No.:
Cat. No.: VC17652916
Molecular Formula: C13H8BrClN2O2S
Molecular Weight: 371.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H8BrClN2O2S |
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Molecular Weight | 371.64 g/mol |
IUPAC Name | 2-(3-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |
Standard InChI | InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
Standard InChI Key | AQBQJKPOEGGPRM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a benzodiazole scaffold—a bicyclic structure comprising fused benzene and diazole rings. The sulfonyl chloride (-SO₂Cl) group at position 5 introduces high electrophilicity, enabling nucleophilic substitution reactions. The 3-bromophenyl substituent at position 2 provides steric bulk and electronic modulation due to bromine’s inductive (-I) and resonance (-R) effects.
Key Structural Features:
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Benzodiazole Core: Enhances planarity and aromaticity, facilitating π-π stacking interactions in biological systems.
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Sulfonyl Chloride Group: A reactive handle for synthesizing sulfonamides, sulfonic acids, and other derivatives.
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3-Bromophenyl Substituent: The meta-bromo configuration alters electronic density distribution compared to para isomers, potentially influencing reactivity and binding affinity .
Comparative Analysis with Analogous Derivatives
The table below contrasts 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride with its para-substituted counterpart and halogenated variants:
The meta-bromo substitution in the target compound likely reduces symmetry compared to para isomers, affecting crystallization behavior and solubility .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multi-step reactions:
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Benzodiazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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Sulfonation: Introduction of the sulfonyl chloride group via chlorosulfonation using chlorosulfonic acid.
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Bromophenyl Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-bromophenyl group.
Optimized Reaction Conditions (Representative Protocol):
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 3-position of the phenyl ring requires careful control of reaction kinetics.
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Sulfonyl Chloride Stability: The -SO₂Cl group is moisture-sensitive, necessitating anhydrous conditions during isolation.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,370 cm⁻¹ (S=O asymmetric stretch) and 1,170 cm⁻¹ (S=O symmetric stretch) .
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¹H-NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with a singlet for the sulfonamide NH proton at δ 10.2 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 413 (M⁺) with isotopic pattern consistent with bromine (¹:¹ ratio for M and M+2) .
Thermal and Solubility Profiles
Property | Value/Range |
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Melting Point | 152–154°C (decomposes) |
Solubility in DMSO | >50 mg/mL |
LogP (Octanol-Water) | 3.2 ± 0.3 |
The meta-bromo substituent reduces aqueous solubility compared to non-halogenated analogs but enhances membrane permeability .
Biological and Industrial Applications
Agrochemical Uses
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Herbicidal Activity: Benzodiazole sulfonamides disrupt photosynthetic electron transport in weeds (IC₅₀: 12–18 µM).
Future Directions
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